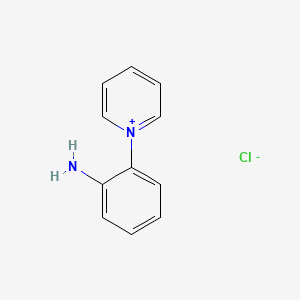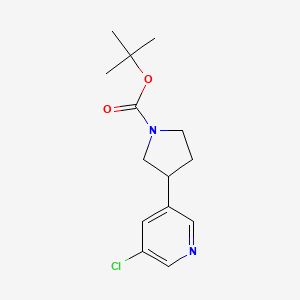
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring and a chlorine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Chlorination of the Pyridine Ring: The pyridine ring is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Deprotected Products: The removal of the Boc group yields 3-(3-pyrrolidinyl)-5-chloropyridine.
Wissenschaftliche Forschungsanwendungen
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group provides steric protection, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine
- 3-(1-Boc-3-pyrrolidinyl)-5-bromopyridine
- 3-(1-Boc-3-pyrrolidinyl)-5-iodopyridine
Uniqueness
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its fluorinated, brominated, or iodinated counterparts. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
|---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
tert-butyl 3-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
OXGCODBYMXGKJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
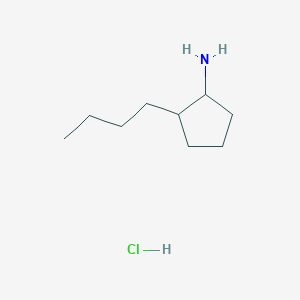

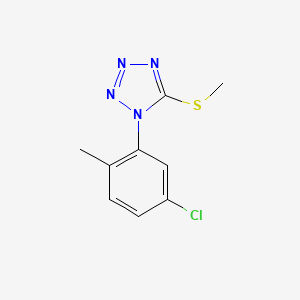
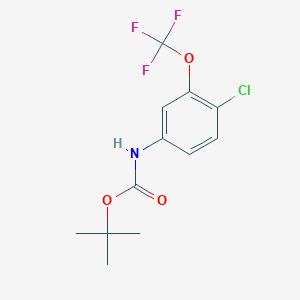

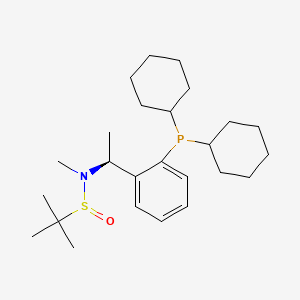
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

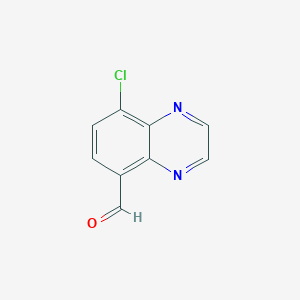
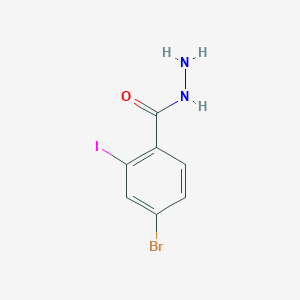
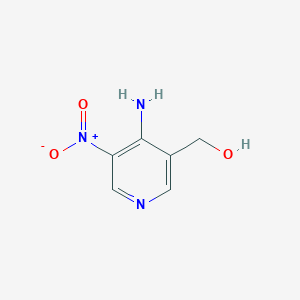
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
